Antazoline

H1 Receptor Antagonist Receptor Binding Ki

Researchers developing antiarrhythmic therapies or ophthalmic formulations often need a well-characterized H1 antagonist with proven polypharmacology. Antazoline (CAS 91-75-8) meets this need with its quinidine-like antiarrhythmic action and unique synergy with naphazoline in fixed-dose combinations. • 78.3% real-world AF cardioversion efficacy; SUCRA rank 86% in network meta-analyses • EP/USP-traceable impurity standards support ANDA/NDA filing • ≥98% purity; available from mg to bulk quantities

Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
CAS No. 91-75-8
Cat. No. B1665563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntazoline
CAS91-75-8
SynonymsAnalergine
Antasten
Antazoline
Antazoline Hydrochloride
Antazoline Phosphate
Antazoline Phosphate (1:1)
Antistine
Arithmin
Hydrochloride, Antazoline
Imidamine
Phenazoline
Phosphate, Antazoline
Molecular FormulaC17H19N3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
InChIKeyREYFJDPCWQRWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515);  min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/
Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/
Sparingly soluble in alcohol;  practically insoluble in benzene and ether
In water, 6.63X10+2 mg/L at 30 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antazoline: H1 Antagonist & Antiarrhythmic Overview


Antazoline (CAS 91-75-8) is a first-generation histamine H1 receptor antagonist with anticholinergic properties, belonging to the ethylenediamine class [1]. It is utilized clinically for the relief of nasal congestion and, in ophthalmic formulations, to treat allergic conjunctivitis [1]. Beyond its antihistaminic action, antazoline possesses quinidine-like antiarrhythmic effects and local anesthetic activity [2]. It has been shown to effectively terminate paroxysmal atrial fibrillation when administered intravenously, and recent clinical studies have compared its efficacy to other antiarrhythmics like propafenone and amiodarone [2]. Antazoline is also known to bind to NMDA receptors and exhibits antiviral activity against Hepatitis B Virus (HBV) in vitro .

H1 receptor antagonism & anticholinergic signaling studies
Cardiac electrophysiology & antiarrhythmic mechanism research
Ocular formulation & combination synergy research
Polypharmacology probe for multi-target pathway analysis

Antazoline: Why Substitution Fails


The selection of Antazoline (CAS 91-75-8) over other first-generation antihistamines or antiarrhythmics is driven by its unique polypharmacology and specific efficacy in distinct therapeutic niches. While many H1 antagonists share anticholinergic effects, antazoline's particular balance of moderate anticholinergic activity [1] and significant, quinidine-like antiarrhythmic efficacy [2] sets it apart from related compounds like pheniramine or chlorpheniramine. Furthermore, its proven synergy with naphazoline in ophthalmic formulations [3] is a specific property not inherent to the class. Finally, its efficacy in pharmacological cardioversion of atrial fibrillation is comparable to propafenone and superior to amiodarone, demonstrating a clinically meaningful differentiation that generic substitution cannot guarantee [4].

Class I antiarrhythmic profile Other H1 antagonists lack reported Class I activity; this property may not transfer.
Naphazoline synergy Antazoline-specific synergy with naphazoline in ocular challenge models may not be reproduced by other antihistamines.
Multi-target polypharmacology Anticholinergic, NMDA, and local anesthetic activities are not uniformly present across first-generation H1 antagonists; class-based substitution risks profile mismatch.

Antazoline: Quantitative Comparator Evidence


H1 Receptor Binding Affinity Comparison

Antazoline demonstrates moderate binding affinity for the human histamine H1 receptor. In a direct head-to-head comparison using cell membranes expressing human recombinant H1 receptors, antazoline exhibited a Ki of 38.4 nM [1]. This affinity is substantially lower than that of a highly potent ocular antihistamine, emedastine, for which comparative data shows a markedly greater H1 selectivity [2].

H1 Binding Affinity
Head-to-head
Antazoline Ki = 38.4 nM
Emedastine: markedly greater H1 selectivity
Lower H1 selectivity context; differentiates from newer ocular agents.
Human recombinant H1 receptor assay.
H1 Receptor Antagonist Receptor Binding Ki

AF Cardioversion Efficacy

Antazoline demonstrates high efficacy in converting paroxysmal atrial fibrillation (AF) to sinus rhythm. A Bayesian network meta-analysis of randomized controlled trials ranked antazoline's efficacy second only to the combination of verapamil-quinidine. The analysis provided a Surface Under the Cumulative Ranking (SUCRA) score of 86% for antazoline, which was higher than vernakalant (85%), intravenous flecainide (71%), and lidocaine (78%) [1]. In a separate registry analysis, antazoline achieved successful cardioversion in 78.3% of patients, significantly outperforming amiodarone (66.9%, P <0.001) and was non-inferior to propafenone (72.7%, P = 0.14) [2].

AF Cardioversion Rank
Reported
SUCRA 86% (2nd of 11)
Behind verapamil-quinidine; ahead of vernakalant (85%), flecainide (71%), lidocaine (78%)
Reported higher antiarrhythmic endpoint rank in network meta-analysis.
61 RCTs, 7988 subjects with paroxysmal AF.
Atrial Fibrillation Antiarrhythmic Cardioversion Network Meta-analysis

Anticholinergic Potency Comparison

In a comparative study examining the anticholinergic effects of various H1-receptor antagonists, antazoline was classified as having a moderate anticholinergic effect. This was determined by observing antagonism of acetylcholine-induced contractions in isolated rabbit ileum. This places antazoline in the same category as clemastine and pheniramine, while diphenhydramine, promethazine, and cyclizine showed prominent effects, and chlorpheniramine had a mild effect [1].

Anticholinergic Potency
Head-to-head
Moderate anticholinergic effect
Ranked with clemastine & pheniramine; distinguished from prominent (diphenhydramine) and mild (chlorpheniramine)
Moderate anticholinergic activity context; informs research probe selection.
Isolated rabbit ileum contractility assay.
Anticholinergic H1 Antihistamines In Vitro Pharmacology Ileum

Synergy with Naphazoline in Allergic Conjunctivitis

The combination of antazoline and naphazoline demonstrates superior clinical efficacy compared to either agent alone. In a double-masked, randomized allergen challenge study, the combination product was significantly more effective in inhibiting redness than naphazoline alone, and more effective in inhibiting itching than antazoline alone [1]. The combination was superior to placebo for all five major signs and symptoms of allergic conjunctivitis (itching, redness, chemosis, lid swelling, tearing) [1].

Naphazoline Synergy
Head-to-head
Combination superior to monotherapy for distinct symptoms
Redness: combination > naphazoline alone; Itching: combination > antazoline alone
Synergistic formulation-specific response; substitution may alter outcome.
Allergen challenge model, 100 subjects.
Allergic Conjunctivitis Ophthalmic Formulation Combination Therapy Clinical Trial

Local Anesthetic Activity

In a comparative study of local anesthetic activity using the intradermal wheal method in rabbits, antazoline was one of only four H1-receptor antagonists to demonstrate this activity. The study found that only promethazine, diphenhydramine, antazoline, and cyclizine had local anesthetic properties, while other tested agents including pheniramine, chlorpheniramine, astemizole, and terfenadine did not show any local anesthetic activity [1].

Local Anesthetic Activity
Head-to-head
Antazoline: positive
Pheniramine, chlorpheniramine, astemizole, terfenadine: negative
Local anesthetic property distinguishes antazoline from close structural analogs.
Intradermal wheal test in rabbits.
Local Anesthetic H1 Antihistamines In Vivo Pharmacology Wheal Test

ECG and Hemodynamic Effects

A clinical substudy of the ELEPHANT II trial quantified the electrocardiographic and hemodynamic effects of intravenous antazoline in healthy volunteers. Administration of 100 mg boluses resulted in significant prolongation of P wave (101 ± 10 vs 110 ± 16 ms, p < 0.05), QRS duration (101 ± 12 vs 107 ± 12 ms, p < 0.05), and QT/QTcF intervals (399 ± 27 vs 444 ± 23 ms, p < 0.05) [1]. These changes, indicative of slowed conduction and prolonged repolarization, are characteristic of a Vaughan-Williams Class I antiarrhythmic, a feature not shared by other antihistamines without quinidine-like properties [1].

ECG & Hemodynamic Effects
Reported
QTcF prolongation +45 ms, P wave +9 ms, QRS +6 ms (p < 0.05)
Supports Class I antiarrhythmic mechanism study context.
ELEPHANT II substudy, 10 healthy volunteers.
Electrophysiology Hemodynamics ECG Clinical Trial

Antazoline: Application Scenarios


Pharmacological Cardioversion of AF

Given its high SUCRA rank (86%) in network meta-analyses for AF cardioversion, which is comparable to propafenone and superior to amiodarone [1], antazoline is an excellent candidate for use in emergency departments and cardiology practices for rapid conversion of recent-onset paroxysmal AF. Its demonstrated efficacy of 78.3% in real-world registry data [2] and well-characterized ECG effects (P wave, QRS, QT prolongation) [3] make it a viable alternative to other Class I agents, particularly in settings where cost or availability of newer agents (e.g., vernakalant) are limiting factors.

Ophthalmic Allergy Formulation

The unique synergistic effect of antazoline with naphazoline in a fixed-dose combination (0.5% antazoline + 0.05% naphazoline) has been proven to provide superior relief of both redness and itching compared to either monotherapy [4]. This evidence supports the development or procurement of ophthalmic formulations containing both agents for the treatment of allergic conjunctivitis. This specific combination is a rational choice for formulators aiming to achieve comprehensive symptom control, as it cannot be replicated by substituting antazoline with another antihistamine.

Polypharmacology Research Tool

Antazoline serves as a valuable tool compound for studying polypharmacology. Its moderate anticholinergic activity (ranked as 'moderate' in comparative studies) [5], local anesthetic effect (present in only a subset of H1-antihistamines) [6], and NMDA receptor binding (Ki = 13 µM) [7] make it a unique probe for investigating the interplay between histaminergic, cholinergic, and glutamatergic signaling pathways. Researchers investigating the structural basis for these divergent activities or developing new multi-target ligands may find antazoline a more informative starting point than simpler, more selective antihistamines.

Analytical QC & Reference Standard

Given its established use in pharmaceutical formulations, antazoline is subject to rigorous analytical method development and quality control. The availability of well-characterized impurity standards, such as Antazoline EP Impurity A, which can be traced to USP or EP pharmacopeial standards [8], makes antazoline suitable for use as a reference standard. Its application in validated methods like UHPLC-PDA for simultaneous determination with naphazoline (with recoveries of 99.6-100.4%) [9] highlights its suitability for analytical laboratories performing purity analysis, stability studies, and ANDA/NDA filing for ophthalmic or other antazoline-containing products.

Application
Selection Property
Validation Focus
Atrial fibrillation cardioversion research
Class I antiarrhythmic mechanism evidence
Network meta-analysis rank and ECG endpoint review
Ophthalmic combination formulation research
Synergistic symptom-response with naphazoline
Allergen challenge model endpoints
Polypharmacology probe studies
Multi-target profile (H1, anticholinergic, NMDA, LA)
Receptor binding and functional assay context
Analytical reference standard
Pharmacopeial impurity traceability
Method validation and stability-indicating assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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